molecular formula C5H9N3 B2615308 3-ethyl-4-methyl-4H-1,2,4-triazole CAS No. 1034197-72-2

3-ethyl-4-methyl-4H-1,2,4-triazole

Cat. No. B2615308
M. Wt: 111.148
InChI Key: FLPWYJGTTKUYRV-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, and more .


Synthesis Analysis

1,2,4-Triazoles can be synthesized through various methods. One common method involves the condensation of thiosemicarbazides and hydrazides . Another method involves the oxidative cyclization of amidrazones and aldehydes .


Molecular Structure Analysis

The structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure of “3-ethyl-4-methyl-4H-1,2,4-triazole” would include additional ethyl and methyl groups attached to this ring.


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For example, they can react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid with a melting point of 165-169 °C and is soluble in acetone .

Scientific Research Applications

Antimicrobial and Antifungal Agents

1,2,4-Triazole derivatives, including compounds related to 3-ethyl-4-methyl-4H-1,2,4-triazole, have been extensively studied for their antimicrobial and antifungal properties. This includes research on new S-substituted derivatives of 1,2,4-triazole-3-thiols, which have shown significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activities (Karpun & Polishchuk, 2021).

Corrosion Inhibition

Studies have also explored the use of triazole derivatives as corrosion inhibitors. For instance, triazole derivatives have been investigated for their inhibition effects on the corrosion of metals such as copper in acidic environments. These studies have shown that triazole compounds can act as effective cathodic type inhibitors, suggesting their potential application in industrial corrosion protection (Sudheer & Quraishi, 2013).

Pharmacological Properties

In pharmacology, 1,2,4-triazole derivatives have been studied for various therapeutic effects. For example, certain triazole derivatives have been explored for their potential anti-inflammatory, antifungal, and antiviral properties. This includes the synthesis and evaluation of compounds like 4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives, which have been tested for effects on the central nervous system (CNS) in animal models (Maliszewska-Guz et al., 2005).

Material Science and Chemistry

In material science and chemistry, triazole derivatives have been used for studying the molecular structure, electronic properties, and vibrational spectra of compounds. Such studies often aim to understand the mechanisms of biological activity and can also contribute to the development of materials with specific properties like luminescence and nonlinear optical properties (Abdul-Malek S. Al-Tamimi et al., 2014).

Safety And Hazards

1,2,4-Triazoles can pose various safety hazards. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is classified as an eye irritant, skin irritant, and may cause respiratory irritation .

Future Directions

Research on 1,2,4-triazoles is ongoing, with a focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds. These could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

3-ethyl-4-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-5-7-6-4-8(5)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPWYJGTTKUYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-4-methyl-4H-1,2,4-triazole

Citations

For This Compound
1
Citations
C Öğretir, YG SIDIR, I Sidir… - Turkish Journal of …, 2010 - journals.tubitak.gov.tr
The acidity constants, relative stabilities, and tautomeric equilibrium constants of some 1, 2, 4-triazole derivatives were determined using the density functional theory (DFT) with the …
Number of citations: 12 journals.tubitak.gov.tr

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